![molecular formula C24H26N4O3 B2699240 (4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1251677-80-1](/img/structure/B2699240.png)
(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone
is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety, which is a type of benzodioxine . This compound could potentially be useful as an immunomodulator .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety is a key part of the structure .Wissenschaftliche Forschungsanwendungen
- The compound’s unique structure suggests potential anti-cancer properties. Researchers have explored its effects on cancer cell lines, particularly in inhibiting tumor growth or metastasis. Further studies are needed to understand its precise mechanisms and potential clinical applications .
- Immunomodulators play a crucial role in regulating the immune system. This compound may act as an immunomodulator, affecting immune responses, inflammation, and autoimmune conditions. Investigating its impact on immune cells and cytokine production could yield valuable insights .
- Aurora kinases are essential for cell division and are often dysregulated in cancer. Compounds that inhibit these kinases have therapeutic potential. Researchers have explored whether our compound can selectively inhibit Aurora kinases, making it a candidate for cancer therapy .
- Interestingly, derivatives of this compound have been investigated as α2-Adrenoceptor subtype C (alpha-2C) antagonists. These compounds may hold promise for treating sleep-related breathing disorders, including obstructive and central sleep apneas and snoring .
- The compound has been utilized in palladium-catalyzed asymmetric intramolecular O-arylation reactions. This method allows the formation of (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols with high enantioselectivity. Such reactions are valuable in synthetic chemistry .
- The single crystal X-ray structure of this compound has been elucidated, revealing its three-dimensional arrangement. Understanding its crystal structure aids in predicting its properties, stability, and interactions with other molecules .
Anti-Cancer Potential
Immunomodulation
Aurora Kinase Inhibition
Sleep-Related Breathing Disorders
Palladium-Catalyzed O-Arylation
Crystallography and Structural Studies
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-15-7-9-28(10-8-15)24(29)19-14-25-23-18(5-3-16(2)26-23)22(19)27-17-4-6-20-21(13-17)31-12-11-30-20/h3-6,13-15H,7-12H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYYXESCPKHGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC5=C(C=C4)OCCO5)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.